(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
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Overview
Description
(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as 2-methoxy-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-methoxy-4-methylphenol: Lacks the ethan-1-ol moiety but shares the methoxy and methyl groups on the phenyl ring.
1-(2-methoxy-4-methylphenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.
Uniqueness
(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(1S)-1-(2-methoxy-4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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